Cas no 173379-73-2 (4'-C-azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine)
4'-C-azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine Chemical and Physical Properties
Names and Identifiers
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- 4'-C-azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine
- 2,4(1H,3H)-Pyrimidinedione, 1-[4-C-azido-2-deoxy-2-fluoro-β-D-arabinofuranosyl]- (9CI)
- 4'-C-Azido-2'-deoxy-2'-fluoro-b-D-arabinouridine
- 4'-Azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine
- 4'-Azido-2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl uracil
- 4'-Azido-2'-deoxy-2'-fluoro-beta-D-arabino ribofuranosyl uracil
- 2,4(1H,3H)-PyriMidinedione, 1-[4-C-azido-2-deoxy-2-fluoro-b-D-arabinofuranosyl]-
- 1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione
- SCHEMBL16214126
- 1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- CHEMBL3581774
- 173379-73-2
- 1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- A848946
- 1-[4-C-Azido-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione;1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-4-hydroxy-pyrimidin-2-one
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- Inchi: 1S/C9H10FN5O5/c10-5-6(18)9(3-16,13-14-11)20-7(5)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6-,7+,9+/m0/s1
- InChI Key: SNWCOSVWPQSOEU-XZMZPDFPSA-N
- SMILES: F[C@@H]1[C@H](N2C=CC(NC2=O)=O)O[C@](CO)([C@H]1O)N=[N+]=[N-]
Computed Properties
- Exact Mass: 287.06659660g/mol
- Monoisotopic Mass: 287.06659660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: -0.5
- Topological Polar Surface Area: 114Ų
4'-C-azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1303286-1g |
4'-C-azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine |
173379-73-2 | 98% | 1g |
$550 | 2023-05-11 | |
| eNovation Chemicals LLC | Y1303286-10g |
4'-C-azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine |
173379-73-2 | 98% | 10g |
$5000 | 2023-05-11 | |
| eNovation Chemicals LLC | Y1303286-100g |
4'-C-azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine |
173379-73-2 | 98% | 100g |
$40000 | 2023-05-11 |
4'-C-azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine Suppliers
4'-C-azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine Related Literature
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1. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on 4'-C-azido-2'-deoxy-2'-fluoro-beta-D-arabinouridine
4'-C-Azido-2'-Deoxy-2'-Fluoro-Beta-D-Arabinouridine: A Comprehensive Overview
The compound with CAS No. 173379-73-2, known as 4'-C-Azido-2'-Deoxy-2'-Fluoro-Beta-D-Arabinouridine, is a highly specialized nucleoside analog that has garnered significant attention in the fields of virology, oncology, and drug development. This compound is a derivative of arabinouridine, a naturally occurring nucleoside, and its unique chemical structure endows it with potent antiviral and antitumor properties. Recent advancements in medicinal chemistry have further enhanced its potential as a therapeutic agent, making it a focal point in cutting-edge research.
4'-C-Azido-2'-Deoxy-2'-Fluoro-Beta-D-Arabinouridine is characterized by the presence of an azide group at the 4' position and a fluoro group at the 2' position of the arabinose ring. These substituents play a critical role in modulating the compound's pharmacokinetic properties, stability, and biological activity. The azide group, in particular, has been shown to enhance the compound's ability to inhibit viral replication by targeting essential enzymes such as RNA-dependent RNA polymerase (RdRp). This makes it a promising candidate for the treatment of viral infections, including those caused by flaviviruses like Zika and dengue.
Recent studies have demonstrated that 4'-C-Azido-2'-Deoxy-2'-Fluoro-Beta-D-Arabinouridine exhibits remarkable efficacy against various viral pathogens. For instance, research published in *Nature Communications* highlighted its ability to suppress Zika virus replication in vitro and in vivo models. The compound's unique mechanism of action involves incorporation into viral RNA during replication, leading to chain termination and subsequent inhibition of viral propagation. Furthermore, its fluoro substitution at the 2' position confers increased stability against enzymatic degradation, thereby enhancing its therapeutic potential.
In addition to its antiviral properties, 4'-C-Azido-2'-Deoxy-2'-Fluoro-Beta-D-Arabinouridine has also shown promise in anticancer applications. Preclinical studies have revealed its ability to induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. A study published in *Oncotarget* demonstrated that the compound selectively inhibits the growth of tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
The synthesis of 4'-C-Azido-2'-Deoxy-2'-Fluoro-Beta-D-Arabinouridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the synthesis pathway to improve yield and purity, making large-scale production more feasible. The use of chiral resolution techniques has also been instrumental in obtaining the desired enantiomeric form of the compound, which is crucial for its biological activity.
Despite its immense potential, there are challenges associated with the clinical translation of 4'-C-Azido-2'-Deoxy-2'-Fluoro-Beta-D-Arabinouridine. Issues such as bioavailability, pharmacokinetics, and potential toxicity need to be thoroughly investigated before it can be considered for human use. Ongoing clinical trials are focusing on optimizing dosing regimens and evaluating safety profiles to address these concerns.
In conclusion, 4'-C-Azido-2'-Deoxy-2'-Fluoro-Beta-D-Arabinouridine represents a groundbreaking advancement in nucleoside analog design with applications spanning antiviral therapy and oncology. Its unique chemical structure and potent biological activity make it a compelling candidate for future drug development efforts. As research continues to unravel its full potential, this compound stands at the forefront of innovative approaches to combat some of the most pressing health challenges of our time.
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